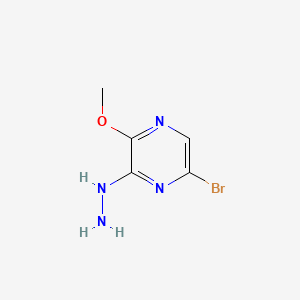

1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine

Overview

Description

1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine is a heterocyclic hydrazine derivative featuring a pyrazine core substituted with a bromo group at position 6 and a methoxy group at position 2. The hydrazine moiety (-NH-NH₂) at position 2 enhances its reactivity, enabling participation in condensation, cyclization, and coupling reactions. This compound’s structural features—halogenation and alkoxy substitution—impart distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Preparation Methods

Methoxy Group Introduction

The methoxy group at the 3-position is typically introduced through nucleophilic substitution or methylation of a hydroxyl precursor. While direct methoxylation of bromopyrazines is less common, analogous procedures involve:

-

Methylation Agents : Methyl iodide or dimethyl sulfate.

-

Base : Sodium hydride or potassium carbonate.

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

For example, treating 3-hydroxypyrazine derivatives with methyl iodide in DMF at 60°C for 6 hours yields methoxy-substituted products . However, this step must precede bromination to avoid competing reactions.

Hydrazine Functionalization

The final step involves introducing the hydrazine group at the 2-position. This is achieved through nucleophilic substitution of a leaving group (e.g., chloro or bromo) with hydrazine hydrate:

-

Reaction Protocol :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where hydrazine acts as the nucleophile. Glacial acetic acid is preferred as a solvent due to its ability to protonate the pyrazine ring, enhancing electrophilicity at the 2-position . Yields for this step range from 65% to 75%, with purity dependent on recrystallization techniques .

Optimization and Challenges

Bromine Reagent Selection

The choice of bromine reagent significantly impacts efficiency. While bromine water offers high reactivity, it requires careful handling due to corrosivity. Alternatively, tetrabutylammonium bromide provides a safer alternative but may necessitate longer reaction times .

Solvent Systems

Polar aprotic solvents like DMF and acetonitrile improve solubility of intermediates, whereas protic solvents (e.g., methanol) facilitate proton transfer in substitution reactions. Mixed solvent systems (e.g., methanol/acetonitrile) balance these effects .

Catalytic Enhancements

Phase-transfer catalysts (e.g., TBAB) and acid catalysts (e.g., HCl in glacial acetic acid) are critical for accelerating bromination and hydrazine substitution, respectively .

Comparative Data Table

Chemical Reactions Analysis

1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.

Reduction Reactions: The compound can undergo reduction reactions to form hydrazones or other reduced derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine has several scientific research applications:

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Electronic Differences

Core Heterocycle Variations

- Pyrazine vs. Pyridine : The target compound’s pyrazine ring (two adjacent nitrogen atoms) contrasts with pyridine-based hydrazines, such as 1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]hydrazine . Pyrazine’s dual nitrogen atoms increase electron-deficient character, enhancing susceptibility to nucleophilic substitution at the bromo position compared to pyridine derivatives.

- Indole and Chromenone Derivatives: Compounds like 1-((1-methyl-1H-indole-3-yl)methylene)hydrazine () and 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one hydrazine derivatives () feature fused aromatic systems. These structures exhibit extended conjugation, altering UV-Vis absorption and redox properties compared to the simpler pyrazine scaffold.

Substituent Effects

- Bromo vs. Chloro/Fluoro : Bromo’s larger atomic radius and polarizability (vs. chloro in 1-(4-Bromo-2-fluorophenyl)hydrazine hydrochloride or fluoro in 1-[2-(Trifluoromethyl)phenyl]hydrazine ) increase steric hindrance and enhance leaving-group ability in substitution reactions.

- Methoxy vs. Trifluoromethyl : The methoxy group in the target compound is electron-donating (+M effect), activating the pyrazine ring toward electrophilic aromatic substitution. In contrast, trifluoromethyl groups (e.g., in ) are strongly electron-withdrawing (-I effect), deactivating the ring and directing reactions to meta/para positions.

Physical and Spectral Properties

While direct data for the target compound are unavailable, comparisons can be drawn:

Biological Activity

1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, activity profiles, and comparisons with related compounds.

Synthesis

The synthesis of this compound involves the reaction of 6-bromo-3-methoxypyrazine with hydrazine hydrate. The reaction is typically conducted in a solvent such as ethanol or methanol under reflux conditions, followed by purification through recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can alter cellular processes and potentially lead to therapeutic effects against specific diseases.

Biological Activity Profiles

Research indicates that this compound exhibits a range of biological activities:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Bromo-2-hydrazino-3-methoxypyrazine | Similar pyrazine ring but different substitutions | Moderate antimicrobial activity |

| 3-Methoxypyrazin-2-ylhydrazine | Lacks bromine substitution | Lower potency in enzyme inhibition |

| 6-Bromo-3-methoxyquinoline | Different ring structure | Notable anticancer properties |

This table illustrates that while there are similarities among these compounds, the unique substitution pattern on this compound contributes to its distinct biological properties.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- In Vivo Efficacy : In murine models, the compound demonstrated significant activity against Leishmania species, indicating its potential as an antileishmanial agent. Dosing regimens showed robust healing of lesions comparable to established treatments .

- Pharmacokinetics : Pharmacokinetic studies revealed favorable absorption characteristics across several species, suggesting good oral bioavailability and prolonged half-life. This profile supports further exploration for therapeutic use .

- Safety Profile : Toxicological assessments indicated low off-target effects and minimal risk for mutagenicity, which are critical factors for drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves condensation reactions between hydrazine derivatives and substituted pyrazines. For example, refluxing in ethanol or acetic acid under controlled conditions can yield hydrazones (e.g., similar to the synthesis of hydrazine derivatives in ). Intermediates are characterized using NMR, FT-IR, and mass spectrometry (see ). For brominated analogs, elemental analysis and X-ray crystallography (using SHELX software for refinement) are critical for structural validation .

Q. How is the compound purified, and what analytical techniques ensure purity?

- Methodological Answer : Column chromatography with silica gel (e.g., ethyl acetate/hexane gradients) is commonly used. Purity is verified via HPLC (>98%) , melting point analysis, and spectroscopic consistency (e.g., absence of extraneous peaks in ¹H NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy .

Q. What are the key reactivity patterns of this hydrazine derivative in organic synthesis?

- Methodological Answer : The hydrazine group participates in condensation reactions (e.g., forming hydrazones or pyrazole derivatives) and nucleophilic substitutions. Bromine at the 6-position enhances electrophilic aromatic substitution (e.g., Suzuki couplings). Methoxy groups influence regioselectivity in cross-coupling reactions (see for analogous pyrazine chemistry) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing hydrazones or heterocycles from this compound?

- Methodological Answer :

- Catalysts : Use Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) for click chemistry applications ().

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility for coupling reactions.

- Temperature : Reflux in ethanol (80°C) or microwave-assisted synthesis reduces reaction time ( ).

- Example: Hydrazones derived from similar bromopyrazines showed improved yields (82–91%) under optimized conditions .

Q. How to resolve contradictions in crystallographic data during structure determination?

- Methodological Answer :

- Software Tools : SHELXL refinement ( ) can address twinning or disordered atoms.

- Validation Metrics : Check R-factor convergence, electron density maps, and Hirshfeld surface analysis.

- Comparative Analysis : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm bond geometries .

Q. What strategies evaluate the compound’s biological activity, and how are false positives mitigated?

- Methodological Answer :

- In Vitro Assays : Cytotoxicity screening (e.g., MTT assay on HEPG2 liver carcinoma cells) with IC₅₀ calculations ( ).

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).

- Controls : Include reference compounds (e.g., 5-fluorouracil) and replicate experiments to exclude assay artifacts .

Properties

IUPAC Name |

(6-bromo-3-methoxypyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c1-11-5-4(10-7)9-3(6)2-8-5/h2H,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNABYJIAPKOHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729281 | |

| Record name | 5-Bromo-3-hydrazinyl-2-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334135-54-4 | |

| Record name | 5-Bromo-3-hydrazinyl-2-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.